Amygdalin

Catalog No.
S518844
CAS No.
29883-15-6
M.F
C20H27NO11
M. Wt
457.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amygdalin

CAS Number

29883-15-6

Product Name

Amygdalin

IUPAC Name

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile

Molecular Formula

C20H27NO11

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1

InChI Key

XUCIJNAGGSZNQT-UUGBRMIUSA-N

SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL

Synonyms

Amygdalin, Amygdaloside, Laetrile, Mandelonitrile beta Gentiobioside, Mandelonitrile-beta-Gentiobioside, Neoamygdalin

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Description

The exact mass of the compound Amygdalin is 457.15841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in hot water; slightly sol in alcohol; insol in ether, chloroform; sol in hot alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15780. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. It belongs to the ontological category of amygdalin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Some studies have investigated amygdalin's potential anti-cancer effects. These studies have looked at its ability to:

  • Induce apoptosis (programmed cell death) in cancer cells Onco-immunity and therapeutic application of amygdalin: A review - PMC - NCBI:
  • Inhibit cancer cell growth and metastasis Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC - NCBI:

Molecular Structure Analysis

Amygdalin has a complex molecular structure consisting of a central nitrile group linked to a disaccharide unit (two sugar molecules) and a benzene ring []. This structure gives amygdalin several key features:

  • The nitrile group (C≡N) is responsible for the cyanogenic nature of amygdalin. Under certain conditions, this group can break down to release cyanide (CN-), a highly toxic compound [].
  • The disaccharide unit (β-D-gentiobiose) makes amygdalin water-soluble and allows for its transport within the body [].

Chemical Reactions Analysis

Several chemical reactions are important for understanding amygdalin:

  • Decomposition: The primary reaction of interest is the breakdown of amygdalin to release cyanide. This can occur in the digestive system by the enzyme beta-glucosidase, which cleaves the sugar groups:
Amygdalin + H2O -> Prunasin + β-D-Glucose (Equation 1)Prunasin + H2O -> Benzaldehyde + Cyanide + HCN (Equation 2)
  • Synthesis: Amygdalin is not typically synthesized commercially due to the readily available natural sources. However, laboratory synthesis methods exist involving condensation reactions between precursors [].

Physical and Chemical Properties

  • Melting point: 214-216 °C []
  • Solubility: Soluble in water, slightly soluble in alcohol []
  • Stability: Relatively stable under dry conditions, decomposes in moist environments or at high temperatures []

Mechanism of Action (Not Applicable)

There is no established mechanism of action for amygdalin as a cancer treatment. The proposed theory of selective targeting of cancer cells by cyanide released from amygdalin lacks scientific evidence [].

Amygdalin is a toxic compound due to the potential release of cyanide. Consuming large quantities of apricot pits or bitter almonds, which contain high levels of amygdalin, can lead to cyanide poisoning []. Symptoms of cyanide poisoning include nausea, vomiting, headache, dizziness, and potentially death in severe cases [].

The metabolism of amygdalin involves several key reactions:

  • Hydrolysis: In the human digestive system, amygdalin is hydrolyzed by enzymes such as amygdalin lyase into prunasin and glucose. Prunasin can further decompose into mandelonitrile and eventually yield benzaldehyde and hydrogen cyanide through the action of hydroxynitrile lyase .
  • Cyanide Release: The release of hydrogen cyanide is particularly concerning as it inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria, leading to hypoxia and potential cell death .
  • Detoxification: The body metabolizes cyanide primarily in the liver through a series of enzymatic reactions involving thiosulfate sulfur-transferase (rhodanese), converting it into less toxic thiocyanate for excretion .

Amygdalin can be synthesized through various methods:

  • Natural Extraction: It can be extracted from seeds of plants such as bitter almonds and apricots using solvents like ethanol or methanol under controlled conditions to minimize degradation .
  • Chemical Synthesis: Laboratory synthesis involves complex organic reactions that construct the glycosidic bonds characteristic of amygdalin. The original synthesis was accomplished by chemists Walter Norman Haworth and Birkett Wylam in 1923 .
  • Biotechnological Approaches: Recent advancements involve using microbial fermentation processes to produce amygdalin from simpler precursors through enzymatic pathways.

Research on the interactions of amygdalin with other compounds is limited but noteworthy:

  • Enzyme Interactions: Amygdalin's metabolism is significantly influenced by gut microbiota enzymes such as β-glucosidases which facilitate its hydrolysis into prunasin and subsequently release cyanide .
  • Drug Interactions: Co-administration with vitamin C or certain foods may exacerbate the risk of cyanide toxicity due to enhanced conversion rates or synergistic effects on metabolism .

Several compounds share structural or functional similarities with amygdalin:

CompoundStructure/RelationUnique Features
LaetrileA derivative of amygdalinMarketed as "vitamin B17," lacks proven efficacy
PrunasinHydrolysis product of amygdalinLess toxic than amygdalin; does not release cyanide
LinamarinAnother cyanogenic glycoside found in cassavaSimilar toxicity profile; used for biofuel production
TaxifolinA flavonoid related to antioxidant activityNon-toxic; does not release cyanide

Amygdalin's uniqueness lies in its specific structure that allows for cyanide release upon hydrolysis, which differentiates it from other compounds that may not exhibit such toxic properties or biological activities.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-2.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

457.15841068 g/mol

Monoisotopic Mass

457.15841068 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

223-226 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

214UUQ9N0H

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Irritant

Irritant

Other CAS

29883-15-6

Absorption Distribution and Excretion

THE MAX CYANIDE LEVEL AFTER ORAL ADMIN OF AMYGDALIN TO MICE WAS REACHED AT ABOUT 1 1/2-2 HR & WAS WITHIN THE RANGE OF VALUES SEEN AFTER KCN ADMIN. THE ABILITY OF THE CONTENTS OF VARIOUS REGIONS OF THE GI TRACT & OF TUMOR TISSUE TO RELEASE CYANIDE FROM AMYGDALIN WAS ASSESSED. THE STOMACH & UPPER INTESTINE HAD LITTLE ACTIVITY WHILE THE LOWER INTESTINE & FECES RELEASED LARGE AMOUNTS. THERE WAS A LARGE VARIATION BETWEEN MICE.

Metabolism Metabolites

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE FROM WHICH THE LATTER CAN BE RELEASED BY THE ACTION OF BETA-GLUCOSIDASE OR EMULSIN. ALTHOUGH THESE ENZYMES ARE NOT FOUND IN MAMMALIAN TISSUES, THE HUMAN INTESTINAL MICROFLORA APPEARS TO POSSESS THESE OR SIMILAR ENZYMES CAPABLE OF EFFECTING CYANIDE RELEASE RESULTING IN HUMAN POISONING. FOR THIS REASON AMYGDALIN MAY BE AS MUCH AS 40 TIMES MORE TOXIC BY THE ORAL ROUTE AS COMPARED WITH IV INJECTION.
...PLANT GLYCOSIDES ARE CHARACTERIZED BY PRODN OF CYANIDE, TOGETHER WITH A SUGAR & AROMATIC ALDEHYDE, ON ENZYMIC OR ACID HYDROLYSIS. COMMON EXAMPLES ARE AMYGDALIN (GENTIOBIOSE + BENZALDEHYDE + HCN) WHICH IS PRESENT IN BITTER ALMONDS... AN ENZYME COMPLEX, EMULSIN, IS PRESENT TOGETHER WITH GLYCOSIDES IN PLANT TISSUES & CATALYZES THE HYDROLYSIS OF GLYCOSIDES, FIRST TO MANDELONITRILE OR P-HYDROXYMANDELONITRILE, & THEN TO BENZALDEHYDE OR P-HYDROXYBENZALDEHYDE, & HCN. ... THE ALDEHYDES ARE OXIDIZED TO CORRESPONDING AROMATIC ACIDS & EXCRETED AS PEPTIDE CONJUGATES.
...VARIOUS PRUNUS SPECIES CONTAIN...AMYGDALIN, WHICH IS HYDROLYZED BY ENZYME EMULSIN... IN INTACT PLANT NO SUCH ACTION TAKES PLACE; IT IS NOT UNTIL PLANT TISSUE IS DAMAGED OR STARTS TO DECAY THAT LIBERATION OF HCN BEGINS.
BREAKDOWN /OF GLYCOSIDES/ OFTEN OCCURS MORE READILY OR MORE RAPIDLY IN RUMEN THAN IN DIGESTIVE TRACT OF MONOGASTRIC ANIMALS. ALSO, SMALL MOLECULES CAN BE ABSORBED AT THE RUMEN & THUS ENTER CIRCULATION RAPIDLY. BREAKDOWN OF CYANOGENIC GLYCOSIDES, SUCH AS AMYGDALIN, FROM MEMBERS OF ROSE FAMILY...IS AN EXAMPLE.
For more Metabolism/Metabolites (Complete) data for AMYGDALIN (9 total), please visit the HSDB record page.

Wikipedia

Amygdalin

Biological Half Life

PLASMA & URINE CONCN OF AMYGDALIN, WHOLE-BLOOD CONCN OF CN- & SCN- CONCN IN SERUM & URINE WERE DETERMINED IN CANCER PT FOLLOWING IV (4.5 G/SQUARE M) & ORAL (500-MG TABLET) ADMIN OF AMYGDALIN. FOLLOWING IV ADMIN, CONCN OF PARENT DRUG AS HIGH AS 1401 MUG/ML WERE OBSERVED WITH NO INCR IN PLASMA CONCN OF CN- OR SERUM CONCN OF SCN-. PLASMA ELIM OF AMYGDALIN WAS BEST DESCRIBED BY 2-COMPARTMENT OPEN MODEL WITH MEAN DISTRIBUTIVE PHASE T/2 OF 6.2 MIN, MEAN ELIM PHASE T/2 OF 120.3 MIN, & MEAN CLEARANCE OF 99.3 ML/MIN. FOLLOWING ORAL ADMIN OF AMYGDALIN, PLASMA CONCN WERE MUCH LOWER, WITH PEAK VALUES OF LESS THAN 525 NG/ML. CN- CONCN INCR TO VALUES AS HIGH AS 2.1 MUG/ML WHOLE BLOOD. SCN- CONCN DID NOT INCR FOR SEVERAL DAYS, PLATEAUING AT VALUES AS HIGH AS 38 MUG/ML SERUM.

Methods of Manufacturing

OCCURS IN SEEDS OF ROSACEAE; PRINCIPALLY IN BITTER ALMONDS; ALSO IN PEACHES & APRICOTS. OBTAINED BY EXTRACTING DEFATTED ALMOND MEAL REPEATEDLY WITH BOILING 95% ALCOHOL.

General Manufacturing Information

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE... AMYGDALIN IS THE MAJOR INGREDIENT OF LAETRILE...ALLEGED ANTICANCER DRUG...
ALTHOUGH AMYGDALIN HAS BEEN REPORTED TO HAVE BEEN USED IN CANCER CHEMOTHERAPY SINCE 1845, THERE IS AN ABSENCE OF PUBLISHED DATA SUBSTANTIATING ITS ANTICANCER ACTIVITY. THE TERM AMYGDALIN IS CURRENTLY USED INTERCHANGEABLY WITH LAETRILE.
THE RECENT US SUPREME COURT RULINGS DEALING WITH CASES OF LAETRILE (AMYGDALIN) USE ARE DISCUSSED. THE COURT DECIDED THAT LAETRILE WAS INEFFECTIVE AS AN ANTINEOPLASTIC AGENT FOR THE TERMINALLY ILL.

Analytic Laboratory Methods

A RAPID SCREENING TEST FOR DETECTING AMYGDALIN IN TABLETS, SOLUTIONS, POWDERS, & SEEDS, BASED ON THE LIBERATION OF BOTH HYDROGEN CYANIDE & BENZALDEHYDE AS A RESULT OF ENZYMATIC DECOMPOSITION, IS DESCRIBED.
THE INVESTIGATION OF 3 INJECTABLE DOSAGE FORMS OF AMYGDALIN AND DETERMINATION OF THEIR CYANIDE CONTENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, GAS CHROMATOGRAPHY, MICRODIFFUSION ANALYSIS & NMR SPECTROSCOPY ARE PRESENT.
NMR ANALYTICAL PROCEDURES WERE DESCRIBED FOR THE QUALITATIVE & QUANTITATIVE DETERMINATION OF AMYGDALIN. THE SPECTRUM WAS VERY SPECIFIC FOR AMYGDALIN, PARTICULARLY THE SUGAR REGION.
AMYGDALIN WAS HYDROLYZED BY BETA-GLUCOSIDASE. THE LIBERATED BENZALDEHYDE WAS CONVERTED BY PENTAFLUOROBENZYLOXYLAMINE TO ITS O-PENTAFLUOROBENZYL OXIME. THE LATTER WAS DETERMINED BY GC USING A FLAME IONIZATION OR ELECTRON CAPTURE DETECTOR.
AMYGDALIN WAS DETERMINED IN APRICOT KERNEL & APRICOT PRODUCTS BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

AMYGDALIN & ITS MAJOR METABOLITE, PRUNASIN, IN BLOOD & URINE WERE SEPARATED FROM PROTEINS BY ULTRAFILTRATION & THEN SUBJECTED TO HIGH-PRESSURE LIQ CHROMATOGRAPHY, USING 10% METHYL CYANIDE AS ELUENT & DETERMINATION BY ABSORPTION AT 215 NM. THE METHOD GAVE LINEAR RESULTS IN THE RANGE 2-500 MG/L & WAS RELIABLE DOWN TO 1 MG/L.
AMYGDALIN WAS DETERMINED IN TISSUES OR SERUM INDIRECTLY OR DIRECTLY. IN THE INDIRECT METHOD, SERUM OR TISSUE HOMOGENATES WERE INCUBATED WITH BETA-GLUCOSIDASE & THE INCUBATE HYDROLYZED WITH AMMONIUM HYDROXIDE, ACIDIFIED, EXTRACTED WITH 95:5 METHYLENE CHLORIDE-HEPTANE, & THE FORMED BENZALDEHYDE DETERMINED SPECTROPHOTOMETRICALLY AT 243 NM OR BY MASS FRAGMENTOGRAPHY. IN THE DIRECT METHOD, AMYGDALIN WAS DETERMINED AFTER EXTRACTION WITH ACETONE BY TLC, HPLC & GC.

Dates

Modify: 2023-08-15
1: Perez JJ. Amygdalin analogs for the treatment of psoriasis. Future Med Chem. 2013 May;5(7):799-808. doi: 10.4155/fmc.13.27. Review. PubMed PMID: 23651093.

Explore Compound Types